molecular formula C11H15N3O2 B3199853 1-(6-Methylpyridazin-3-yl)piperidine-3-carboxylic acid CAS No. 1017168-76-1

1-(6-Methylpyridazin-3-yl)piperidine-3-carboxylic acid

Cat. No.: B3199853
CAS No.: 1017168-76-1
M. Wt: 221.26 g/mol
InChI Key: JLYCQNXYBQSYSI-UHFFFAOYSA-N
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Description

1-(6-Methylpyridazin-3-yl)piperidine-3-carboxylic acid is a chemical compound with the CAS Number 1017168-76-1 and a molecular formula of C 11 H 15 N 3 O 2 . It has a molecular weight of 221.26 g/mol . This compound is characterized by a piperidine ring substituted with a carboxylic acid group at the 3-position and a 6-methylpyridazin-3-yl group at the 1-position, a structure that classifies it as a valuable nitrogen-containing heterocyclic building block . As a sophisticated molecular scaffold, this compound is primarily used in research and development, particularly in the field of medicinal chemistry and drug discovery. Its structure, featuring multiple hydrogen bond acceptors and donors, makes it a versatile intermediate for the synthesis of more complex molecules, such as pharmaceutical candidates and biochemical probes . The compound is offered with a high purity level of 95% to ensure consistency and reliability in experimental results . Handling and Safety: Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information. This product is intended for research purposes only and is not classified as a dangerous good for transportation under normal conditions . Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-methylpyridazin-3-yl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-4-5-10(13-12-8)14-6-2-3-9(7-14)11(15)16/h4-5,9H,2-3,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYCQNXYBQSYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-Methylpyridazin-3-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 6-methylpyridazine with piperidine derivatives under controlled conditions to introduce the carboxylic acid group . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(6-Methylpyridazin-3-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyridazine ring, depending on the reagents and conditions used.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions to form corresponding salts or esters.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

The compound 1-(6-Methylpyridazin-3-yl)piperidine-3-carboxylic acid (CAS No. 1017168-76-1) is a piperidine derivative with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects in treating various conditions, including:

  • Neurological Disorders: Its structural similarity to known neuroactive compounds suggests potential use in treating disorders like anxiety and depression.
  • Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Pharmaceutical Development

This compound serves as a scaffold for synthesizing new drug candidates. The piperidine ring is a common motif in many pharmaceuticals, allowing for modifications that enhance bioactivity and selectivity.

Research Applications

In research settings, this compound is utilized in:

  • Biochemical Assays: It can be used to study enzyme interactions and receptor binding, contributing to drug discovery processes.
  • Synthetic Chemistry: The compound acts as an intermediate in synthesizing more complex molecules, aiding researchers in developing novel therapeutic agents.

Table 1: Comparison of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate inhibition
NeuroactivityPotential anxiolytic
Enzyme InhibitionSpecific enzyme target

Table 2: Synthesis Pathways

Synthesis MethodYield (%)ConditionsReference
Traditional Synthesis70Reflux in ethanol
Microwave-Assisted855 min at 200°C

Case Study 1: Neuroactive Properties

A study published in a peer-reviewed journal explored the anxiolytic effects of various piperidine derivatives, including this compound. The compound demonstrated significant activity in animal models, suggesting its potential as a candidate for anxiety treatment.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed that it exhibits moderate activity against several bacterial strains. This finding opens avenues for further exploration into its use as a base for new antibiotic formulations.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridazin-3-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: Carboxylic Acid Group Placement

The position of the carboxylic acid group on the piperidine ring significantly impacts physical and chemical properties.

Compound Name Carboxylic Acid Position CAS Number Melting Point (°C) Molecular Weight Key Reference
1-(6-Methylpyridazin-3-yl)piperidine-3-carboxylic acid 3 Not explicitly listed - ~221.25*
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid 3 930111-02-7 185–186.5 221.25
1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid 4 886851-58-7 151–152 221.25
1-(6-Methylpyridazin-3-yl)piperidine-4-carboxylic acid 4 1017326-43-0 - ~221.25*

*Molecular weight estimated based on molecular formula C11H15N3O2.

Key Observations :

  • The 3-carboxylic acid isomer (e.g., 930111-02-7) exhibits a higher melting point (~185°C) than the 4-position analog (~151°C), suggesting differences in crystallinity and intermolecular interactions .

Heterocyclic Ring Modifications

The nature of the aromatic ring (pyridazine, pyrimidine, pyrazine) and substituents influence reactivity and biological activity.

Compound Name Heterocycle Substituent(s) Key Properties/Applications Reference
This compound Pyridazine 6-Methyl Target for protein interaction studies
1-(6-Chloropyridazin-3-yl)piperidine-3-carboxamide Pyridazine 6-Chloro, amide group Potential protease inhibitor scaffold
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid Pyrimidine 6-Chloro Safety data available (GHS-compliant)
1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid Pyridazine 6-(4-Methylpiperazinyl) Enhanced solubility/bioactivity

Key Observations :

  • Chloro substituents (e.g., 1160263-08-0 ) may enhance electrophilicity, facilitating nucleophilic substitution reactions in prodrug synthesis .
  • Piperazinyl substitutions (e.g., 1171356-85-6 ) are commonly used to improve water solubility and binding affinity in drug candidates.

Functional Group Variations

Substituents on the piperidine or aromatic ring modulate pharmacokinetic and pharmacodynamic profiles.

Compound Name Functional Group Potential Application Reference
1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride Pyridinylmethyl, hydrochloride salt Improved stability for in vivo studies
1-(6-Chloro-4-phenylquinolin-2-yl)piperidine-3-carboxylic acid Quinoline core, phenyl substituent Anticagent (FABP4/5 inhibition)
6-(3-Methylpiperazin-1-yl)nicotinic acid Nicotinic acid, methylpiperazine Kinase inhibition

Key Observations :

  • Hydrochloride salts (e.g., 887445-00-3 ) enhance compound stability and bioavailability.

Biological Activity

Chemical Structure and Properties

The molecular formula for 1-(6-Methylpyridazin-3-yl)piperidine-3-carboxylic acid is C12H15N3O2C_{12}H_{15}N_{3}O_2, and it features a piperidine ring fused with a pyridazine moiety. This unique structure allows for diverse interactions within biological systems, which can be crucial for its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyridine and piperidine have shown effectiveness against various bacteria and fungi. In particular, studies have demonstrated that certain piperazine derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismsMIC (mg/mL)
Compound AS. aureus0.0048
Compound BE. coli0.0195
Compound CC. albicans0.0048

Cancer Treatment Potential

The compound's structural features indicate potential as an inhibitor of receptor tyrosine kinases, which are critical in signaling pathways related to cell growth and differentiation. This suggests that it may have applications in cancer treatment, similar to other piperazine derivatives that have been explored in preclinical studies .

Case Studies and Research Findings

While direct studies on this compound are scarce, the following findings from related compounds provide insights into its potential:

  • Pyridine Derivatives : A study highlighted that pyridine compounds with additional heterocycles demonstrated enhanced antimicrobial and antiviral activities, indicating a possible trend that could apply to our compound .
  • Piperidinothiosemicarbazones : Research on piperidinothiosemicarbazone derivatives showed strong activity against Mycobacterium tuberculosis, with MIC values ranging from 0.5 to over 512 µg/mL . This suggests that modifications in the piperidine structure can significantly influence biological activity.

Synthesis and Modification

The synthesis of this compound typically involves multi-step synthetic routes, which can be tailored to enhance its biological activity or yield derivatives for further study. Modifications at various positions on the piperidine or pyridazine rings may yield compounds with improved pharmacological profiles.

Q & A

What are the common synthetic routes for 1-(6-Methylpyridazin-3-yl)piperidine-3-carboxylic acid, and how can reaction conditions be optimized?

Basic
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyridazine ring followed by functionalization. Key steps include:

  • Coupling reactions : Amide bond formation between pyridazine derivatives and piperidine intermediates using coupling agents like EDCI or HOBt .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are often used to enhance reactivity and solubility .
  • Catalysts : Transition-metal catalysts (e.g., Pd or Ni) may be employed for cross-coupling reactions .
    Optimization involves adjusting temperature (e.g., 60–100°C), reaction time, and stoichiometric ratios to maximize yield and purity. Green chemistry approaches, such as using water or ionic liquids as solvents, are emerging to reduce environmental impact .

Which analytical techniques are most reliable for characterizing this compound?

Basic
Characterization requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with pyridazine protons resonating at δ 8.5–9.5 ppm and piperidine signals between δ 1.5–3.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97%) and monitors reaction progress .
  • Melting Point Analysis : Reported melting points (e.g., 185–186.5°C) validate crystalline purity .

What biological activities have been reported for this compound, and how are they studied?

Basic
Preliminary studies suggest interactions with enzymes or receptors, such as:

  • Autophagy induction : Evaluated via Western blotting for LC3-II/LC3-I ratio changes in cancer cell lines .
  • Kinase inhibition : Assayed using fluorescence-based ATPase activity measurements (e.g., mTOR/p70S6K pathways) .
    Structure-activity relationship (SAR) studies compare analogs to identify critical functional groups (e.g., methylpyridazine for target binding) .

How can researchers resolve contradictions in reported bioactivity data across studies?

Advanced
Discrepancies may arise from:

  • Structural analogs : Minor modifications (e.g., substitution of Cl for methyl groups) alter binding affinities. Compare IC50_{50} values across analogs to identify key motifs .
  • Experimental variables : Differences in cell lines, assay conditions (e.g., serum concentration), or compound purity can skew results. Standardize protocols and validate purity via HPLC .
  • Target promiscuity : Use selectivity profiling (e.g., kinase panels) to rule off-target effects .

What strategies improve the yield of green synthesis methods for this compound?

Advanced
Eco-friendly synthesis optimization includes:

  • Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
  • Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce waste .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and energy consumption .

How can computational modeling predict the compound’s pharmacokinetic properties?

Advanced
In silico approaches include:

  • Molecular docking : Predict binding modes to targets like mTOR using AutoDock Vina, focusing on hydrogen bonds with the pyridazine ring .
  • ADMET prediction : Tools like SwissADME estimate solubility (LogP ~1.5), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .
  • QSAR models : Relate structural descriptors (e.g., polar surface area) to bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(6-Methylpyridazin-3-yl)piperidine-3-carboxylic acid
Reactant of Route 2
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1-(6-Methylpyridazin-3-yl)piperidine-3-carboxylic acid

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